molecular formula C13H11ClFN3O B2746421 N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide CAS No. 2415568-68-0

N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No. B2746421
CAS RN: 2415568-68-0
M. Wt: 279.7
InChI Key: OYMRRTZWGZZJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been reported to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of certain enzymes such as thymidylate synthase and dihydrofolate reductase, which are involved in DNA synthesis. This compound has also been found to induce cell cycle arrest and inhibit angiogenesis, the process of formation of new blood vessels.

Advantages and Limitations for Lab Experiments

N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in medicinal chemistry. However, this compound has some limitations as well. It is highly toxic and requires careful handling. Moreover, its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.

Future Directions

N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has several potential future directions for research. One direction is to investigate its potential use in combination with other anticancer drugs to enhance their efficacy. Another direction is to study its effects on different cancer cell lines and in animal models to determine its safety and efficacy. Moreover, this compound can be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's can be further explored.
Conclusion
In conclusion, N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound and to develop it into a safe and effective drug for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has been reported in the literature using various methods. One such method involves the reaction of 3-chloro-4-fluoroaniline with ethyl 2-aminoacetate to form ethyl 3-chloro-4-fluorophenylglycinate. This intermediate is then reacted with ethyl cyanoacetate to obtain the target compound. Other methods involve the use of different starting materials and reagents.

Scientific Research Applications

N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antifungal and antibacterial properties. Moreover, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O/c1-2-8-6-12(17-7-16-8)13(19)18-9-3-4-11(15)10(14)5-9/h3-7H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMRRTZWGZZJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-4-fluorophenyl)-6-ethylpyrimidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.